Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 895266-87-2; MDL: MFCD07656276) is a benzothiophene-based derivative featuring a piperazine sulfonyl moiety substituted with a 2,3-dimethylphenyl group at the 4-position of the piperazine ring . Its molecular formula is C23H26N2O4S2, with a calculated molecular weight of 458.6 g/mol.
The ethyl carboxylate group at the 2-position of the benzothiophene scaffold and the sulfonyl-linked piperazine substituent suggest roles in enhancing solubility and receptor binding affinity.
Propriétés
IUPAC Name |
ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-4-29-23(26)21-22(18-9-5-6-11-20(18)30-21)31(27,28)25-14-12-24(13-15-25)19-10-7-8-16(2)17(19)3/h5-11H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJVXTQIBAALMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a wide range of receptors and enzymes, indicating the potential for diverse targets for this compound.
Mode of Action
The presence of the piperazine moiety suggests that it may interact with its targets through the nitrogen atoms in the piperazine ring, which can act as hydrogen bond donors or acceptors, or through ionic interactions with the protonated nitrogen.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it is likely that this compound could affect multiple pathways.
Pharmacokinetics
Piperazine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds and their favorable logp values.
Result of Action
Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity, suggesting that this compound could have diverse effects at the molecular and cellular level.
Activité Biologique
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 895266-87-2) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is . The compound features a benzothiophene core, which is known for various biological activities. Its sulfonamide and piperazine functionalities contribute to its pharmacological profile.
Anticancer Activity
Research has indicated that compounds similar to Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 15 |
| L1210 (Leukemia) | 12 |
| CEM (T-Lymphocyte) | 10 |
These findings suggest that structural modifications in benzothiophene derivatives can enhance their anticancer efficacy .
Antimicrobial Activity
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has also been evaluated for its antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus cereus | 16 |
The compound demonstrated promising activity against Gram-positive bacteria, indicating its potential for development as an antimicrobial agent .
Neuroprotective Potential
Recent studies have explored the neuroprotective effects of benzothiophene derivatives. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial in managing Alzheimer's disease. Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has shown potential as a selective AChE inhibitor, with preliminary in vitro studies indicating an IC50 value of approximately 20 μM against AChE .
Study on Anticancer Effects
A study published in Nature Reviews highlighted the effectiveness of benzothiophene derivatives in inhibiting tumor growth in xenograft models. Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate was administered to mice with transplanted tumors. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic .
Antimicrobial Efficacy Assessment
In a comparative study assessing various benzothiophene compounds for antimicrobial activity, Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 32 μg/mL. This positions it as a candidate for further development in treating resistant bacterial infections .
Comparaison Avec Des Composés Similaires
Structural Variations and Molecular Properties
The target compound is compared to analogs with modifications to the aryl substituent on the piperazine ring. Key differences include:
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., 2,3-dimethylphenyl in the target compound) may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., 2-fluorophenyl) .
- Receptor Affinity Trends:
- Piperazine derivatives with phenyl substituents (e.g., Compounds 5-7 in ) exhibit high 5-HT2A receptor affinity (Ki = 15–46 nM), suggesting that bulky aromatic groups enhance binding .
- The 2,3-dimethylphenyl substituent in the target compound may similarly favor 5-HT2A interactions, though experimental confirmation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
